

A Comparative Guide to the Plasma Stability of Cleavable ADC Linkers

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The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy.^{[1][2]} This guide provides an objective comparison of the plasma stability of commonly used cleavable linkers, supported by experimental data, to aid researchers in the selection of the most appropriate linker for their ADC development.

Quantitative Comparison of Linker Plasma Stability

The following table summarizes the plasma stability of various cleavable linkers based on data from multiple studies. It is important to note that stability can be influenced by the specific antibody, payload, and conjugation site.^[3]

Linker Type	Specific Linker Example	Half-life in Human Plasma	Half-life in Mouse Plasma	Key Findings & Considerations
pH-Sensitive	Hydrazone	~2 days[2]	Variable, generally low	Susceptible to hydrolysis at physiological pH, leading to premature drug release.[4] Stability is influenced by the chemical structure of the hydrazine and carbonyl precursors.[4]
Enzyme-Sensitive (Protease)	Valine-Citrulline (Val-Cit)	> 230 days[2][3]	80 hours[3]	Highly stable in human plasma but significantly less stable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).[5][6][7]
Valine-Alanine (Val-Ala)	Stable[2]	Improved stability over Val-Cit	Exhibits greater stability in mouse plasma compared to the Val-Cit linker.[2]	
Asparagine-containing (e.g., AsnAsn)	High	High	Demonstrates high stability in both human and	

				mouse serum and is resistant to cleavage by neutrophil elastase.[8][9]
Enzyme-Sensitive (Other)	β -Glucuronide	Highly Stable[2][10]	Stable	Exhibits high stability in circulation and allows for selective payload release by β -glucuronidase, which is abundant in the tumor microenvironment and lysosomes. [10][11][12][13] The hydrophilic nature of the linker can also reduce ADC aggregation.[10][11][12]
Sulfatase-Cleavable	Not explicitly stated, but high	> 7 days	Demonstrates high plasma stability in mouse plasma and potent in vitro cytotoxicity.[2][14]	
Redox-Sensitive	Disulfide	Variable[2]	Variable	Stability is dependent on the steric hindrance around the

disulfide bond.[2]

[15] Unhindered

disulfides show

lower stability,

while increased

steric hindrance

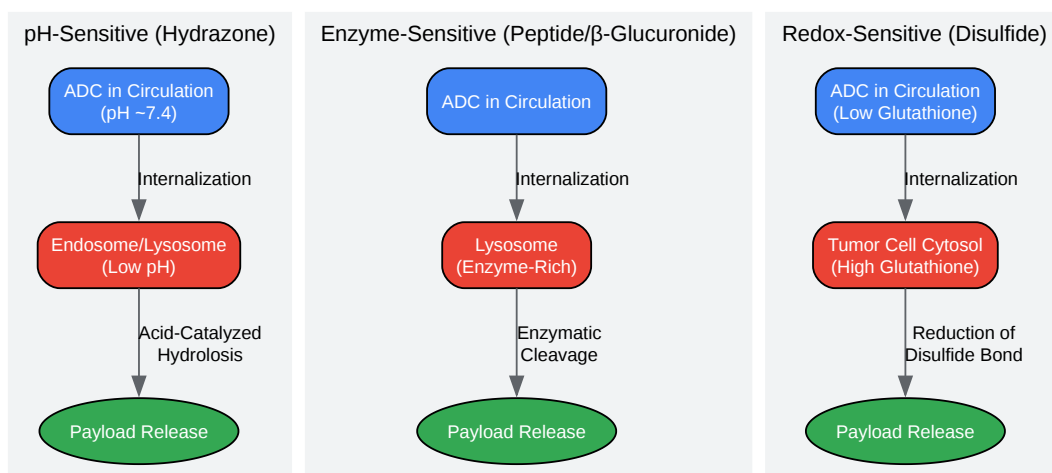
improves plasma

half-life.[16]

Mechanisms of Linker Cleavage

The stability of a cleavable linker is intrinsically linked to its cleavage mechanism, which is designed to be triggered by the specific conditions of the target tumor microenvironment or intracellular compartments.

Mechanisms of Payload Release for Cleavable ADC Linkers



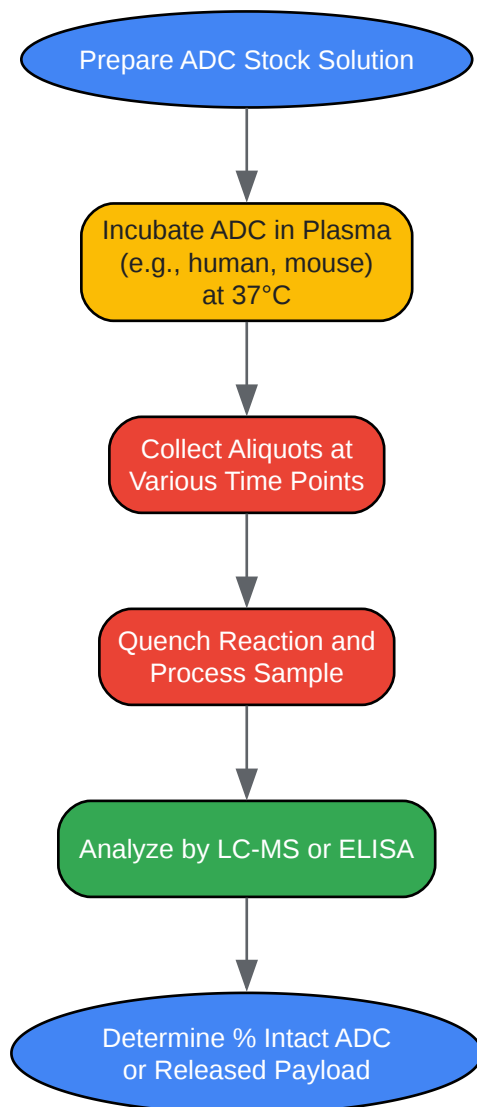
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Caption: Mechanisms of payload release for different cleavable linkers.

Experimental Protocols for Assessing Plasma Stability

A robust assessment of ADC plasma stability is crucial for preclinical development. The following outlines a general experimental workflow for an in vitro plasma stability assay.

General Workflow for In Vitro ADC Plasma Stability Assay



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Caption: A typical workflow for the comparative evaluation of ADC linkers.

Detailed Methodology: In Vitro Plasma Stability Assay

1. Objective: To quantify the stability of an ADC and the rate of payload release in plasma from one or more species over time.[4]

2. Materials:

- Test ADC
- Control ADC (with a known stable or unstable linker)
- Plasma (e.g., human, mouse, rat, cynomolgus monkey)
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- Analytical equipment (LC-MS/MS or ELISA plate reader)
- Reagents for sample processing (e.g., protein A/G beads for immunoaffinity capture, quenching solution like acetonitrile)[17][18]

3. Procedure:

- Preparation: Prepare a stock solution of the test ADC in a suitable buffer.[4]
- Incubation: Spike the ADC into pre-warmed plasma to a final concentration (e.g., 1-10 µM or 1.3 mg/mL).[4][17] A control incubation in PBS should also be performed to assess the intrinsic stability of the ADC.[17] Incubate the samples at 37°C with gentle agitation.
- Time-Point Sampling: Collect aliquots at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 7 days).[4][17]
- Sample Processing: Immediately quench the reaction to stop further degradation. This can be done by adding a quenching solution (e.g., cold acetonitrile) to precipitate plasma

proteins. For analysis of the intact ADC, immunoaffinity capture using Protein A or G magnetic beads can be employed to isolate the ADC from plasma components.[17][18]

- Analysis:
 - LC-MS/MS: This method can be used to quantify the amount of released payload in the supernatant after protein precipitation or to determine the average drug-to-antibody ratio (DAR) of the intact ADC at each time point.[19][20]
 - ELISA: A sandwich ELISA can be designed to specifically measure the concentration of the intact, fully conjugated ADC.

4. Data Interpretation: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the half-life ($t_{1/2}$) of the ADC in plasma. A longer half-life indicates greater plasma stability.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[2] While protease-sensitive linkers like Val-Cit are well-established and show excellent stability in human plasma, their instability in rodent plasma can pose challenges for preclinical evaluation.[6] Newer generation linkers, such as β -glucuronide and specific protease-sensitive sequences like Asn-containing peptides, offer potential advantages in terms of improved stability across species and different mechanisms of action.[2][8] Disulfide linker stability can be modulated through steric hindrance, providing a tunable approach to balance stability and payload release.[15][21] Ultimately, the optimal linker will depend on the specific ADC construct and the target indication. Rigorous experimental evaluation of plasma stability in relevant species is essential for the successful development of safe and effective ADCs.

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